- Facile deprotection of dithioacetals by using a novel 1,4-benzoquinone/cat. NaI systemTetrahedron (2013, 2013, 69(44), 9192-9199,
Cas no 98-03-3 (Thiophene-2-carbaldehyde)
Thiopheen-2-carbaldehyde is een organische verbinding met de molecuulformule C5H4OS. Deze kleurloze tot lichtgele vloeistof wordt veel gebruikt als bouwsteen in de organische synthese, met name voor de productie van farmaceutische stoffen en agrochemicaliën. Het aldehydegroep op de 2-positie van het thiofeenring maakt het een reactieve precursor voor verdere functionele modificaties, zoals condensatiereacties of oxidaties. Thiopheen-2-carbaldehyde is ook waardevol in de materialenwetenschap voor de synthese van geleidende polymeren en organische halfgeleiders. Het product kenmerkt zich door een hoge zuiverheid en stabiliteit, wat het geschikt maakt voor precisietoepassingen in onderzoek en industrie.

Thiophene-2-carbaldehyde structure
Productnaam:Thiophene-2-carbaldehyde
Thiophene-2-carbaldehyde Chemische en fysische eigenschappen
Naam en identificatie
-
- Thiophene-2-aldehyde
- 2-Thiophenecarboxaldehyde,Thenaldehyde
- 2-Thiophenecarboxald
- 2-Thiophenecarboxaldehyde (stabilized with HQ)
- 2-Formylthiophene, 2-Thenaldehyde
- THIOPHENE-2-CARBALDEHYDE FOR SYNTHESIS
- Thiophene-2-carboxaldehyde
- 2-Thenaldehyde
- 2-Thiophene Carboxaldehyde
- thiophene-2-carbaldehyde
- 2-Formylthiophene
- 2-Thiophenecarboxaldehyde
- 2-Thiophenealdehyde
- 2-Thienylaldehyde
- 2-Thiophenecarbaldehyde
- 2-Thienylcarboxaldehyde
- 2-Thienaldehyde
- formylthiophene
- alpha-Formylthiophene
- 2-Thiophenaldehyde
- Thenaldehyde
- alpha-Thiophenecarboxaldehyde
- .alpha.-Formylthiophene
- 2-thiophencarboxaldehyde
- 2-thienal
- thiophenecarboxaldehyde
- thiophen-2-carbaldehyde
- 2-thiophene car
- 2-Formylthiofuran
- 2-Thienylcarbaldehyde
- 2-Thiofurancarboxaldehyde
- NSC 2162
- Thiofurfural
- Thiophene-o-carboxaldehyde
- α-Formylthiophene
- α-Thiophenaldehyde
- α-Thiophenecarboxaldehyde
- 2-Thiophenecarboxaldehyde,99%
- Thiophene-2-carbaldehyde
-
- MDL: MFCD00005429
- Inchi: 1S/C5H4OS/c6-4-5-2-1-3-7-5/h1-4H
- InChI-sleutel: CNUDBTRUORMMPA-UHFFFAOYSA-N
- LACHT: O=CC1=CC=CS1
- BRN: 105819
Berekende eigenschappen
- Exacte massa: 111.998286g/mol
- Oppervlakte lading: 0
- XLogP3: 1
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 2
- Aantal draaibare bindingen: 1
- Monoisotopische massa: 111.998286g/mol
- Monoisotopische massa: 111.998286g/mol
- Topologisch pooloppervlak: 45.3Ų
- Zware atoomtelling: 7
- Complexiteit: 72.5
- Aantal isotopen atomen: 0
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Aantal covalent gebonden eenheden: 1
- Topologisch pooloppervlak: 17.1
- Oppervlakte lading: 0
Experimentele eigenschappen
- Kleur/vorm: Pale yellow liquid
- Dichtheid: 1.2 g/mL at 25 °C(lit.)
- Smeltpunt: <10°C
- Kookpunt: 198 °C(lit.)
75-77 °C/11 mmHg(lit.) - Vlampunt: Fahrenheit: 170.6 ° f
Celsius: 77 ° c - Brekindex: n20/D 1.591(lit.)
- Waterverdelingscoëfficiënt: Insoluble
- PSA: 45.31000
- LogboekP: 1.56060
- Oplosbaarheid: Soluble in ethanol, benzene, ether, slightly soluble in water
- FEMA: 2493
- Gevoeligheid: Air Sensitive
Thiophene-2-carbaldehyde Beveiligingsinformatie
-
Symbool:
- Prompt:warning
- Signaalwoord:Warning
- Gevaarverklaring: H302,H315,H319,H335
- Waarschuwingsverklaring: P261,P305+P351+P338
- Vervoersnummer gevaarlijk materiaal:UN 2810
- WGK Duitsland:3
- Code gevarencategorie: 22-36/37/38
- Veiligheidsinstructies: S36/37/39-S37-S24
- FLUKA MERK F CODES:9
- RTECS:XM8135000
-
Identificatie van gevaarlijk materiaal:
- Opslagvoorwaarde:0-10°C
- Risicozinnen:R22; R43
- TSCA:Yes
Thiophene-2-carbaldehyde Douanegegevens
- HS-CODE:29349990
- Douanegegevens:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Thiophene-2-carbaldehyde Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | T0725-100ml |
Thiophene-2-carbaldehyde |
98-03-3 | 97.0%(GC),stabilized with HQ | 100ml |
¥380.0 | 2022-06-10 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T0725-500ML |
2-Thiophenecarboxaldehyde (stabilized with HQ) |
98-03-3 | >98.0%(GC) | 500ml |
¥1140.00 | 2024-04-15 | |
TRC | T368100-100g |
2-Thiophenecarboxaldehyde |
98-03-3 | 100g |
$ 103.00 | 2023-09-05 | ||
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB09039-100g |
Thiophene-2-carbaldehyde |
98-03-3 | 97% | 100g |
¥78 | 2023-09-15 | |
Oakwood | 003419-1g |
2-Thiophenecarboxaldehyde |
98-03-3 | 98% | 1g |
$9.00 | 2024-07-19 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A14344-1000g |
Thiophene-2-carboxaldehyde, 98+% |
98-03-3 | 98+% | 1000g |
¥5097.00 | 2023-02-15 | |
Life Chemicals | F2190-0580-0.25g |
thiophene-2-carbaldehyde |
98-03-3 | 95%+ | 0.25g |
$18.0 | 2023-11-21 | |
Apollo Scientific | OR5053-250g |
Thiophene-2-carboxaldehyde |
98-03-3 | 95% | 250g |
£30.00 | 2024-07-19 | |
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB09039-1000g |
Thiophene-2-carbaldehyde |
98-03-3 | 97% | 1000g |
524.00 | 2021-07-09 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD23302-500g |
Thiophene-2-carbaldehyde |
98-03-3 | 98% (stabilized with HQ) | 500g |
¥142.0 | 2024-04-17 |
Thiophene-2-carbaldehyde Productiemethode
Synthetic Routes 1
Reactievoorwaarden
1.1 Reagents: Quinone , Oxygen Catalysts: Sodium iodide Solvents: Acetonitrile , Water ; 48 h, 100 °C
Referentie
Synthetic Routes 2
Reactievoorwaarden
1.1 Reagents: Oxygen Catalysts: Ruthenium dioxide , Graphene Solvents: Toluene ; 1 atm, rt → 100 °C; 8 h, 100 °C
Referentie
- High-throughput production of heterogeneous RuO2/graphene catalyst in a hydrodynamic reactor for selective alcohol oxidationCatalysts (2019, 2019, 9(1), 1-25,
Synthetic Routes 3
Reactievoorwaarden
1.1 Reagents: Sodium hypochlorite Catalysts: (SP-5-13)-Chloro[3,4,8,9-tetrahydro-3,3,6,9,9-pentamethyl-1H-1,4,6,8,11-benzopen… Solvents: Acetonitrile , Water ; 5 h, pH 7, rt
Referentie
- Catalytic oxidation of alcohols using Fe-bTAML and NaClO: Comparing the reactivity of Fe(V)O and Fe(IV)O intermediatesInorganica Chimica Acta (2019, 2019, , 476-482,
Synthetic Routes 4
Reactievoorwaarden
1.1 Reagents: 1,10-Phenanthroline , Cuprous chloride Solvents: Toluene
1.2 Reagents: Potassium carbonate , 1,2-Diethyl 1,2-hydrazinedicarboxylate , Oxygen
1.2 Reagents: Potassium carbonate , 1,2-Diethyl 1,2-hydrazinedicarboxylate , Oxygen
Referentie
- Efficient, Ecologically Benign, Aerobic Oxidation of AlcoholsJournal of Organic Chemistry (1999, 1999, 64(7), 2433-2439,
Synthetic Routes 5
Reactievoorwaarden
1.1 Catalysts: Cuprous iodide , N-(1-Hydroxy-2,2,6,6-tetramethyl-4-piperidinyl)[2,2′-bipyridine]-5-carboxamide Solvents: Acetonitrile ; 2 min, rt
1.2 Catalysts: 1-Methylimidazole ; 2 min, rt
1.3 Reagents: Oxygen ; 4 h, 25 °C
1.2 Catalysts: 1-Methylimidazole ; 2 min, rt
1.3 Reagents: Oxygen ; 4 h, 25 °C
Referentie
- Bioinspired aerobic oxidation of alcohols with a bifunctional ligand based on bipyridine and TEMPORSC Advances (2016, 2016, 6(41), 35008-35013,
Synthetic Routes 6
Reactievoorwaarden
1.1 Catalysts: Bromo[1,1′-thiobis[methane]]copper , 4,4′-Bis[[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononyl)oxy]methyl]-2,… Solvents: Acetonitrile ; 0.5 h, rt
1.2 Reagents: Tempo , Oxygen Solvents: Chlorobenzene ; 8 h, 90 °C; 90 °C → 0 °C
1.2 Reagents: Tempo , Oxygen Solvents: Chlorobenzene ; 8 h, 90 °C; 90 °C → 0 °C
Referentie
- Efficient, recoverable, copper-catalyzed aerobic oxidation of alcohols under FBS and thermomorphic modeTetrahedron Letters (2007, 2007, 48(50), 8823-8828,
Synthetic Routes 7
Reactievoorwaarden
1.1 Catalysts: 1-Butyl-3-methylimidazolium tetrafluoroborate Solvents: Water , 1-Butyl-3-methylimidazolium tetrafluoroborate ; 3 - 5 h, rt
Referentie
- Mild and efficient conversion of aldehydes to gem-diacetates using 2nd generation ionic liquidsCatalysis Communications (2008, 2008, 9(5), 590-593,
Synthetic Routes 8
Reactievoorwaarden
1.1 Reagents: tert-Butyl nitrite Catalysts: 2579169-90-5 Solvents: (Trifluoromethyl)benzene ; 5 h, 80 °C
Referentie
- Synthesis of TEMPO radical decorated hollow porous aromatic frameworks for selective oxidation of alcoholsChemical Communications (Cambridge, 2021, 57(7), 907-910,
Synthetic Routes 9
Reactievoorwaarden
1.1 Catalysts: 1H-Imidazolium, 3,3′-[1,3-phenylenebis(methylene)]bis[1-ethenyl-, bromide (1:2),… (ion-exchanged, pyrolyzed) Solvents: Dimethyl sulfoxide ; rt → 120 °C; 12 h, 120 °C
Referentie
- N-Doped carbon encapsulated molybdenum carbide as an efficient catalyst for oxidant-free dehydrogenation of alcoholsJournal of Materials Chemistry A: Materials for Energy and Sustainability (2017, 2017, 5(33), 17580-17588,
Synthetic Routes 10
Synthetic Routes 11
Reactievoorwaarden
1.1 Reagents: Oxygen Catalysts: Alumina , Ruthenium hydroxide Solvents: Toluene ; 30 min, rt; rt → 80 °C; 1 h, 11 bar, 80 °C
Referentie
- Continuous Flow Aerobic Alcohol Oxidation Reactions Using a Heterogeneous Ru(OH)x/Al2O3 CatalystOrganic Process Research & Development (2014, 2014, 18(11), 1503-1508,
Synthetic Routes 12
Reactievoorwaarden
1.1 Reagents: Oxygen Catalysts: Osmium Solvents: Toluene ; 80 °C
Referentie
- Osmium(0) nanoclusters stabilized by zeolite framework; highly active catalyst in the aerobic oxidation of alcohols under mild conditionsDalton Transactions (2010, 2010, 39(32), 7521-7527,
Synthetic Routes 13
Reactievoorwaarden
1.1 Reagents: Oxygen Catalysts: Ruthenium oxide (mixed oxide, copper-iron-ruthenium-manganese) Solvents: Toluene ; 40 min, 60 °C
Referentie
- Aerobic liquid-phase oxidation of alcohols with solid mixed oxide catalyst under mild conditionYouji Huaxue (2006, 2006, 26(4), 491-496,
Synthetic Routes 14
Reactievoorwaarden
1.1 Reagents: Oxygen Catalysts: Platinum (carbon-supported) Solvents: 1,4-Dioxane , Water ; 3 h, 20 bar, 100 °C
Referentie
- Oxidation of primary alcohols with air on carbon-supported platinum catalysts for the synthesis of aldehydes or acidsCatalysis Today (2007, 2007, , 1-2,
Synthetic Routes 15
Synthetic Routes 16
Reactievoorwaarden
1.1 Reagents: Sodium perchlorate Catalysts: 4-[(2-Aminobenzoyl)oxy]-2,2,6,6-tetramethyl-1-piperidinyloxy Solvents: Acetone , Water
1.2 Reagents: Sodium bicarbonate , Sodium carbonate , Sodium perchlorate Solvents: Acetonitrile , Water ; 7 h, rt
1.2 Reagents: Sodium bicarbonate , Sodium carbonate , Sodium perchlorate Solvents: Acetonitrile , Water ; 7 h, rt
Referentie
- Efficient Electrooxidation of Alcohols Using TEMPO-Modified Polyaniline Electrode Prepared by Electrochemical PolymerizationJournal of the Electrochemical Society (2016, 2016, 163(5),,
Synthetic Routes 17
Reactievoorwaarden
1.1 Reagents: tert-Butyl nitrite , Oxygen Catalysts: Bis[1,3-dihydro-1,1,3,3-tetramethyl-4-(4-pyridinyl-κN)-7-(4-pyridinyl)-2H-isoind… Solvents: 1,1,2,2-Tetrachloroethane-d2 ; 24 h, 80 °C
Referentie
- A Crystalline Porous Coordination Polymer Decorated with Nitroxyl Radicals Catalyzes Aerobic Oxidation of AlcoholsJournal of the American Chemical Society (2014, 2014, 136(21), 7543-7546,
Synthetic Routes 18
Synthetic Routes 19
Reactievoorwaarden
1.1 Reagents: Nickel , Phosphinic acid, compd. with N,N-diethylethanamine (1:1) Solvents: Ethanol , Tetrahydrofuran
Referentie
- A new hydrogen source. 3. Chemoselective reduction with triethylammonium hypophosphite hydrate/Raney nickel and tris(triphenylphosphine)ruthenium dichloride reagentsJournal of Organic Chemistry (1989, 1989, 54(4), 949-53,
Synthetic Routes 20
Reactievoorwaarden
1.1 Reagents: 1-Methylimidazole , Tempo Catalysts: Copper bromide (CuBr) , 4-Fluoro-N-(2-furanylmethylene)benzenamine Solvents: Acetonitrile ; 2 h, 25 °C
Referentie
- Catalytic behavior of the Cu(I)/L/TEMPO system for aerobic oxidation of alcohols - a kinetic and predictive modelRSC Advances (2022, 2022, 12(13), 7864-7871,
Synthetic Routes 21
Synthetic Routes 22
Reactievoorwaarden
1.1 Reagents: Acetic acid , tert-Butyl nitrite , Oxygen Catalysts: Tempone Solvents: Toluene ; 1 h, 1 atm, 50 °C
Referentie
- Synergistic catalysis within TEMPO-functionalized periodic mesoporous organosilica with bridge imidazolium groups in the aerobic oxidation of alcoholsRSC Advances (2016, 2016, 6(68), 63717-63723,
Synthetic Routes 23
Reactievoorwaarden
1.1 Reagents: Iodine(1+), bis(acetato-κO)[4-[3-(trimethylammonio)propoxy]phenyl]-, 4-methylben… Catalysts: Tempo Solvents: Dichloromethane ; 6 h, rt
Referentie
- Various oxidative reactions with novel ion-supported (diacetoxyiodo)benzenesTetrahedron (2013, 2013, 69(14), 2961-2970,
Synthetic Routes 24
Reactievoorwaarden
1.1 Reagents: Dodecane , Oxygen Catalysts: Palladium Solvents: p-Xylene ; 10 h, 1 atm, 110 °C
Referentie
- Highly dispersed palladium nanoparticles on mesocellular foam. An efficient and recyclable heterogeneous catalyst for alcohol oxidationChemistry - A European Journal (2012, 2012, 18(39), 12202-12206,
Synthetic Routes 25
Reactievoorwaarden
1.1 Reagents: Iodine(1+), bis(acetato-κO)[4-[3-(1-methylpyrrolidinio)propyl]phenyl]-, 4-methyl… Catalysts: Tempo Solvents: Dichloromethane ; 2 h, rt
Referentie
- TEMPO-mediated oxidation of alcohols with ion-supported (diacetoxy iodo)benzenesSynlett (2012, 2012, 23(8), 1250-1256,
Synthetic Routes 26
Reactievoorwaarden
1.1 Reagents: Oxygen Catalysts: 1-Methylimidazole , Tempo , Copper (nitrogen-doped carbon-incarcerated copper nanoparticle) Solvents: Acetonitrile ; 20 h, 1 bar, 60 °C
Referentie
- Aerobic oxidation of alcohols enabled by nitrogen-doped copper nanoparticle catalystsCatalysis Science & Technology (2022, 2022, 12(4), 1043-1048,
Synthetic Routes 27
Synthetic Routes 28
Reactievoorwaarden
1.1 Reagents: Oxygen Catalysts: 1-Methylimidazole , Tempo , Copper(6+), hexakis[μ3-[N1,N3-bis[(1H-imidazol-5-yl-κN1:κN3)methylene]-1,3-propa… Solvents: Acetonitrile ; 2 h, rt
Referentie
- Self-assembly of a Mixed Valence Copper Triangular Prism and Transformation to Cage Triggered by an External StimulusInorganic Chemistry (2020, 2020, 59(23), 17374-17378,
Synthetic Routes 29
Reactievoorwaarden
1.1 Reagents: Oxygen Catalysts: 1-Methylimidazole , 9-Azabicyclo[3.3.1]non-9-yloxy , Copper, bromo(4′-methoxy[2,2′-bipyridin]-4-ol-κN1,κN1′)- (supported on TentaGel resin) Solvents: Acetonitrile ; 10 min, rt
Referentie
- Bipyridine copper functionalized polymer resins as support materials for the aerobic oxidation of alcoholsPolymer International (2017, 2017, 66(3), 428-435,
Synthetic Routes 30
Reactievoorwaarden
1.1 Catalysts: 2,2′-Bipyridine , Tempo , Ferric nitrate Solvents: Acetic acid ; 5 min, 25 °C
1.2 Reagents: Oxygen ; 0.5 h, 1 atm, 80 °C
1.2 Reagents: Oxygen ; 0.5 h, 1 atm, 80 °C
Referentie
- Iron-Catalysed Selective Aerobic Oxidation of Alcohols to Carbonyl and Carboxylic CompoundsChemPlusChem (2016, 2016, 81(11), 1160-1165,
Synthetic Routes 31
Reactievoorwaarden
1.1 Reagents: Oxygen Catalysts: Ruthenium , Nickel dihydroxide Solvents: Toluene ; 0.25 h, 363 K
Referentie
- Ruthenium-functionalized nickel hydroxide catalyst for highly efficient alcohol oxidations in the presence of molecular oxygenChemical Communications (Cambridge, 2009, , 1912-1914,
Synthetic Routes 32
Reactievoorwaarden
1.1 Reagents: Oxygen Catalysts: Palladium Solvents: Trifluorotoluene ; 24 h, 1 atm, 90 °C
Referentie
- Hydroxyapatite-Supported Palladium Nanoclusters: A Highly Active Heterogeneous Catalyst for Selective Oxidation of Alcohols by Use of Molecular OxygenJournal of the American Chemical Society (2004, 2004, 126(34), 10657-10666,
Synthetic Routes 33
Reactievoorwaarden
1.1 Reagents: 1-Methylimidazole , Oxygen Catalysts: Tempo , 2445364-42-9 Solvents: Acetonitrile ; 2 h, rt
Referentie
- Self-assembly of mixed-valence and heterometallic metallocycles: Efficient catalysts for the oxidation of alcohols to aldehydes in ambient airDalton Transactions (2020, 2020, 49(22), 7304-7308,
Synthetic Routes 34
Reactievoorwaarden
1.1 Catalysts: 1-Methylimidazole , Copper oxide (Cu2O) , Iron oxide (Fe3O4) , Tempo Solvents: Acetonitrile ; 18 h, 25 °C
Referentie
- Magnetic core-shell Fe3O4@Cu2O and Fe3O4@Cu2O-Cu materials as catalysts for aerobic oxidation of benzylic alcohols assisted by TEMPO and N-methylimidazoleRSC Advances (2020, 2020, 10(44), 26142-26150,
Synthetic Routes 35
Synthetic Routes 36
Reactievoorwaarden
1.1 Catalysts: Tempo , Sulfuric acid , Iron chloride (FeCl3) , Sodium bromate Solvents: Dichloromethane , Water ; 3 h, rt
Referentie
- Catalyzed oxidation of alcohols by 2,2,6,6-tetramethyl-1-iperidinyloxy with sodium bromate and ferric chloride as acceleratorsYingyong Huaxue (2015, 2015, 32(6), 666-670,
Thiophene-2-carbaldehyde Raw materials
- Thiophen-2-ylmethanol
- 1,3-Dithiane, 2-(2-thienyl)-
- (acetyloxy)(thiophen-2-yl)methyl acetate
- Thiophene-2-carbonitrile
Thiophene-2-carbaldehyde Preparation Products
Thiophene-2-carbaldehyde Leveranciers
atkchemica
Goudlid
(CAS:98-03-3)Thiophene-2-carbaldehyde
Ordernummer:CL17720
Voorraadstatus:in Stock
Hoeveelheid:1g/5g/10g/100g
Zuiverheid:95%+
Prijsinformatie laatst bijgewerkt:Wednesday, 27 November 2024 17:40
Prijs ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
Goudlid
(CAS:98-03-3)2-Thiophenecarboxaldehyde
Ordernummer:2307003
Voorraadstatus:in Stock
Hoeveelheid:Company Customization
Zuiverheid:98%
Prijsinformatie laatst bijgewerkt:Friday, 18 April 2025 17:04
Prijs ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
Goudlid
(CAS:98-03-3)2-Thenaldehyde
Ordernummer:27245320
Voorraadstatus:in Stock
Hoeveelheid:Company Customization
Zuiverheid:98%
Prijsinformatie laatst bijgewerkt:Tuesday, 10 June 2025 11:02
Prijs ($):discuss personally
Thiophene-2-carbaldehyde Gerelateerde literatuur
-
Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
-
3. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
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Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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- 132-65-0(Dibenzothiophene)
Aanbevolen leveranciers
Suzhou Senfeida Chemical Co., Ltd
(CAS:98-03-3)2-Thiophenecarboxaldehyde

Zuiverheid:99.9%
Hoeveelheid:200kg
Prijs ($):Onderzoek
Amadis Chemical Company Limited
(CAS:98-03-3)Thiophene-2-carbaldehyde

Zuiverheid:99%
Hoeveelheid:1kg
Prijs ($):209.0